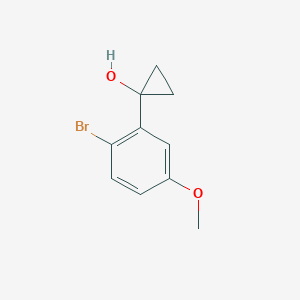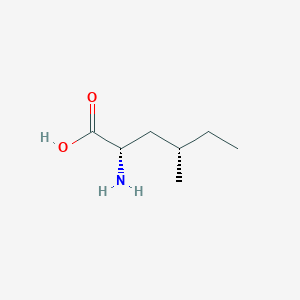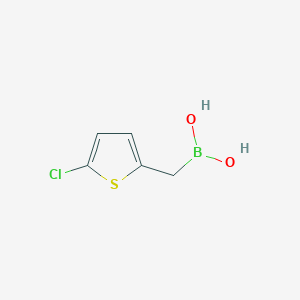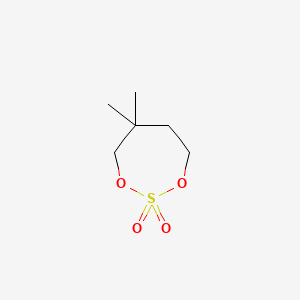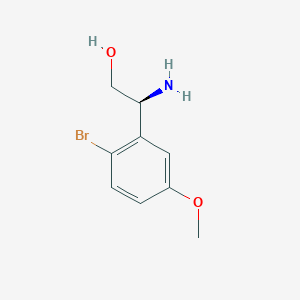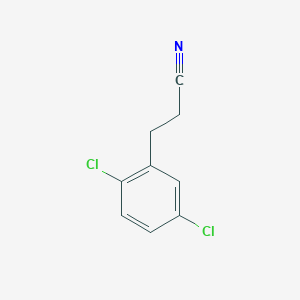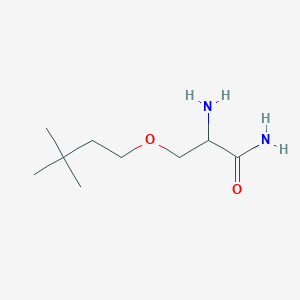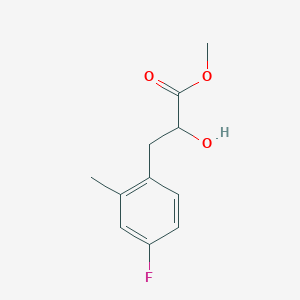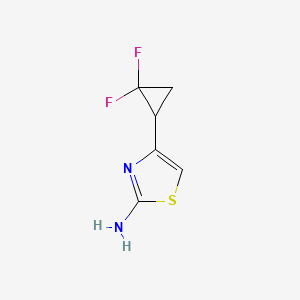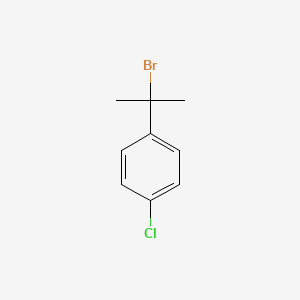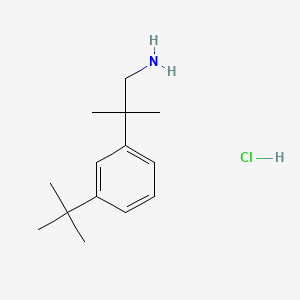
2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride typically involves the reaction of 3-tert-butylphenylacetonitrile with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Alkylated or alkoxylated derivatives.
科学的研究の応用
2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
類似化合物との比較
Similar Compounds
1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanone: A fluorinated derivative with similar structural features but different reactivity and applications.
3-(4-Tert-butylphenyl)-2-methylpropanal: An aldehyde with a similar backbone but different functional groups and properties.
Uniqueness
2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. Additionally, the presence of the amine group allows for various chemical modifications and applications in different fields .
特性
分子式 |
C14H24ClN |
|---|---|
分子量 |
241.80 g/mol |
IUPAC名 |
2-(3-tert-butylphenyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-13(2,3)11-7-6-8-12(9-11)14(4,5)10-15;/h6-9H,10,15H2,1-5H3;1H |
InChIキー |
MXKZQPIPDZEBMO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC=C1)C(C)(C)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B15318662.png)
